molecular formula C11H11BrO B8558665 4-Bromo-2,6-dimethylindan-1-one

4-Bromo-2,6-dimethylindan-1-one

Cat. No.: B8558665
M. Wt: 239.11 g/mol
InChI Key: TUFBEELANAHJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dimethylindan-1-one is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

4-bromo-2,6-dimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H11BrO/c1-6-3-9-8(10(12)4-6)5-7(2)11(9)13/h3-4,7H,5H2,1-2H3

InChI Key

TUFBEELANAHJFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 334 g (2.50 mol) of anhydrous AlCl3 (powder) in 400 ml of dry dichloromethane, a solution of 160 g (1.00 mol) of 2,6-dimethylindan-1-one in 200 ml of dichloromethane was added dropwise while vigorously stirring for 30 min at 0° C. This mixture was stirred for 1 h at ambient temperature, and then a solution of 51.6 ml (161 g, 1.01 mol) of bromine in 800 ml of dichloromethane was added while vigorously stirring for 2 h. The resulting mixture was stirred for 12 h and then poured on 700 cm3 of ice. The mixture was acidified by saturated HCl to pH 1, the organic layer was separated, and the aqueous layer was extracted with 3×350 ml of dichloromethane. The combined organic fractions were dried over K2CO3 and then evaporated to dryness. From the residue, 71.0 g of the starting indanone was distilled off in vacuum (bp 89-91 mm Hg), and the solid material left in the rectification flask was recrystallized from 600 ml of hot hexanes. Crystals that precipitated at room temperature were collected. The pure title product was then isolated by flash chromatography on Silica Gel 60 (40-63 um, d 50 mm, l 1200 mm, eluent: hexanes-dichloromethane, 10:1, vol.). Yield 44.0 g (18%).
Name
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
51.6 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
700 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.